

Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

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This technical guide provides a comprehensive overview of the spectral data for the compound **4-(Cyanoacetyl)morpholine**, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for acquiring this spectral data are also provided to aid in the characterization of this and structurally related compounds.

Chemical Structure and Properties

- IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]
- Molecular Formula: C₇H₁₀N₂O₂[1]
- Molecular Weight: 154.17 g/mol [1]
- CAS Number: 15029-32-0[1]

Predicted Spectral Data

While experimental spectra for **4-(Cyanoacetyl)morpholine** are available in databases such as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always publicly available.[1] The following tables summarize the predicted spectral data based on the known structure of the molecule and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of **4-(Cyanoacetyl)morpholine** is expected to show distinct signals for the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen, nitrogen, and carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for **4-(Cyanoacetyl)morpholine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	Triplet	4H	O(CH ₂ CH ₂) ₂ N-
~ 3.50	Triplet	4H	O(CH ₂ CH ₂) ₂ N-
~ 3.40	Singlet	2H	-C(=O)CH ₂ CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for **4-(Cyanoacetyl)morpholine**

Chemical Shift (δ , ppm)	Assignment
~ 165	C=O (Amide)
~ 116	CN (Nitrile)
~ 66	O(CH ₂) ₂
~ 45	N(CH ₂) ₂
~ 25	-CH ₂ CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for **4-(Cyanoacetyl)morpholine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 2250	Medium	C≡N stretch (Nitrile)
~ 1650	Strong	C=O stretch (Amide)
2950 - 2850	Medium-Strong	C-H stretch (Aliphatic)
~ 1115	Strong	C-O-C stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-(Cyanoacetyl)morpholine**, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **4-(Cyanoacetyl)morpholine**

m/z	Relative Intensity	Assignment
154	Moderate	$[M]^+$ (Molecular Ion)
86	High	$[M - C_3H_2NO]^+$ (Loss of cyanoacetyl group)
68	Moderate	$[C_3H_2NO]^+$ (Cyanoacetyl fragment)
56	High	$[C_3H_6N]^+$ (Fragment from morpholine ring)

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of **4-(Cyanoacetyl)morpholine**.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra.

Materials:

- **4-(Cyanoacetyl)morpholine** sample
- Deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **4-(Cyanoacetyl)morpholine** sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak.
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
 - Process the FID and reference the spectrum to the solvent's carbon signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

- **4-(Cyanoacetyl)morpholine** sample (solid)
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Isopropanol or ethanol for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small amount of the solid **4-(Cyanoacetyl)morpholine** sample onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Data Collection: Collect the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Peak Identification: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **4-(Cyanoacetyl)morpholine** sample
- Mass Spectrometer (e.g., with Electron Ionization - EI source)

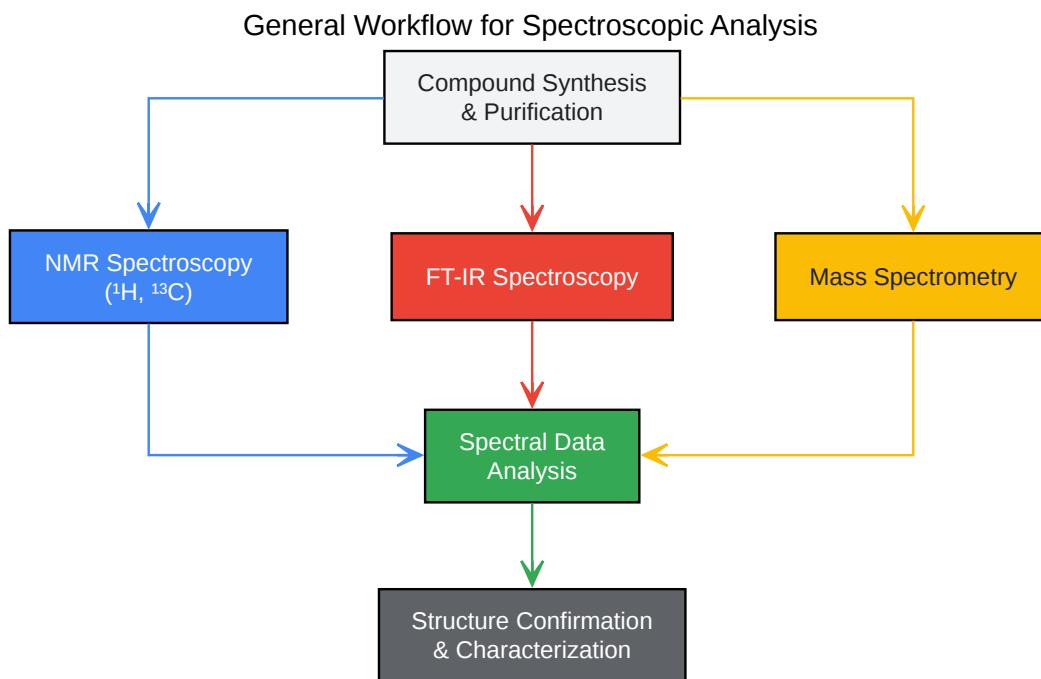
- Solvent for sample introduction (e.g., methanol or acetonitrile)
- Direct insertion probe or GC/LC interface

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if using a liquid injection interface. For a direct insertion probe, a small amount of the solid sample can be used.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.
- Sample Introduction: Introduce the sample into the ion source.
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300 amu).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the major fragment ions and propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectral characteristics of **4-(Cyanoacetyl)morpholine**. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.

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References

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